molecular formula C36H36Cl4O4 B190258 p-Chlorométhyl-méthoxy-calix[4]arène CAS No. 139934-98-8

p-Chlorométhyl-méthoxy-calix[4]arène

Numéro de catalogue: B190258
Numéro CAS: 139934-98-8
Poids moléculaire: 674.5 g/mol
Clé InChI: ODDKRIMIXMVMJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

P-Chloromethyl-methoxy-calix4arene (PMC) is a type of macrocyclic molecule belonging to the calixarene family. It is a synthetic compound that has been widely used in various scientific research applications due to its unique structural and chemical properties.


Synthesis Analysis

The synthesis of p-Chloromethyl-methoxy-calix4arene involves the silylation of nanoclay using (3-aminopropyl)trimethoxysilane (APTMS) as a coupling agent . The calix4arenes derivatives were synthesized and characterized by IR spectroscopy and 1 HNMR . The grafting of the doubly functionalized calix4arene onto clay surfaces was performed through a nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of p-Chloromethyl-methoxy-calix4arene was analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and 29 Si and 13 C solid-state NMR .


Chemical Reactions Analysis

P-Chloromethyl-methoxy-calix4arene has been identified as a high-resolution negative-tone resist for electron-beam lithography. Its properties, including a resolution of less than 8 nm and high solubility in Cl-free solvents, make it an exceptional choice among calixarene resists for lithography applications.


Physical and Chemical Properties Analysis

P-Chloromethyl-methoxy-calix4arene has unique physical and chemical properties that make it suitable for various applications. For instance, it has a high resolution of less than 8 nm and high solubility in Cl-free solvents . These properties make it an excellent choice for use as a resist in electron-beam lithography .

Applications De Recherche Scientifique

Lithographie par faisceau d'électrons

Le p-Chlorométhyl-méthoxy-calix4arène (CMC4) a été utilisé comme résine négative haute résolution pour la lithographie par faisceau d'électrons (EB). Il a démontré la capacité d'atteindre des résolutions inférieures à 8 nm, ce qui en fait l'une des résines calixarènes les plus précises étudiées à cette fin .

Traitement des eaux usées

Le composé a été greffé sur de l'argile par une réaction d'addition thiol-yne pour l'élimination du Cd (II) des eaux usées. Cela indique son application potentielle dans la remédiation environnementale, en particulier dans le traitement de la contamination par les métaux lourds .

Nanostructuration

Dans le domaine de la nanostructuration, le p-Chlorométhyl-méthoxy-calix4arène a été comparé à d'autres résines calixarènes. Il a été utilisé pour dessiner des motifs périodiques de 20 nm sur des substrats de Si, montrant moins de lignes effondrées par rapport aux autres résines, ce qui suggère ses performances supérieures dans la création de nanostructures précises .

Modulation de la déformation en recherche physique

Ce composé a également été mentionné dans la recherche physique où il est utilisé pour créer une modulation de la déformation unidimensionnelle avec une amplitude largement constante. Cette application est significative dans l'étude des variations de la densité de porteurs et des mesures de la constante de réseau .

Ce sont quatre applications uniques du p-Chlorométhyl-méthoxy-calix4arène dans la recherche scientifique. Si vous avez besoin d'informations plus détaillées ou d'applications supplémentaires, n'hésitez pas à me le faire savoir !

Mécanisme D'action

Target of Action

The primary target of p-Chloromethyl-methoxy-calix4arene (CMC4AOMe) is the silicon substrate used in lithography . The compound interacts with the substrate to create patterns at the nanometer scale .

Mode of Action

CMC4AOMe acts as a high-resolution negative-tone resist for electron-beam (EB) lithography . It interacts with the silicon substrate under the influence of the electron beam, leading to the formation of precise patterns .

Biochemical Pathways

The exact biochemical pathways affected by CMC4The compound’s interaction with the silicon substrate under the electron beam leads to changes in the substrate’s structure, resulting in the formation of patterns .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CMC4AOMe are not well-studied, its solubility plays a crucial role in its function. CMC4AOMe has the highest solubility in chlorine-free solvents among calixarene resists studied so far . This high solubility likely contributes to its effectiveness as a resist in lithography.

Result of Action

The primary result of CMC4AOMe’s action is the creation of high-resolution patterns on silicon substrates. The compound’s highest resolution is less than 8nm , allowing for the creation of extremely precise patterns. This makes CMC4AOMe an exceptional choice among calixarene resists for lithography applications .

Action Environment

The action of CMC4AOMe is influenced by several environmental factors. The presence of an electron beam is necessary for the compound to interact with the silicon substrate and form patterns . Additionally, the compound’s solubility in chlorine-free solvents suggests that the choice of solvent can significantly impact its efficacy .

Propriétés

IUPAC Name

5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKRIMIXMVMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446281
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139934-98-8
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes p-Chloromethyl-methoxy-calix[4]arene a good candidate for high-resolution lithography?

A1: CMC4 exhibits exceptional resolution capabilities, demonstrated by its ability to create patterns with features smaller than 8 nm. [] This high resolution stems from two key factors:

  • Low Molecular Weight: Compared to other calixarene resists like p-chloromethyl-methoxy-calix[6]arene (CMC6), CMC4 possesses a lower molecular weight. This allows for finer pattern formation due to the smaller size of the individual molecules. []
  • Low Crystallinity: The reduced crystallinity of CMC4 compared to alternatives like CMC6 contributes to its high resolution. Lower crystallinity results in a more uniform film, minimizing irregularities that could impact the precision of pattern transfer. []

Q2: How does the solubility of CMC4 compare to other calixarene resists, and what are the advantages?

A2: CMC4 displays superior solubility in chlorine-free solvents compared to other studied calixarene resists. [] This improved solubility offers several advantages:

    Q3: How does CMC4 compare to p-methylacetoxycalix[6]arene (MC[6]AOAc) in terms of resolution for periodic patterns?

    A3: Direct comparison of CMC4 and MC[6]AOAc for generating 20 nm periodic patterns revealed that CMC4 outperforms MC[6]AOAc. [] Specifically:

    • Reduced Line Collapse: CMC4 resulted in significantly fewer collapsed lines in the patterned structures, indicating its superior ability to maintain the intended pattern fidelity at smaller dimensions. []
    • Lower Line Edge Roughness: CMC4 demonstrated a Line Edge Roughness (LER) two times smaller than that observed with MC[6]AOAc. This lower LER signifies smoother and more well-defined pattern edges, crucial for high-resolution applications. []

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